![molecular formula C21H25N3O2S2 B11286842 2-({3-Benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-cyclohexylacetamide](/img/structure/B11286842.png)
2-({3-Benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-cyclohexylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({3-Benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-cyclohexylacetamide is a complex organic compound featuring a thieno[3,2-D]pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-Benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-cyclohexylacetamide typically involves multiple steps:
Formation of the Thieno[3,2-D]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-D]pyrimidine ring.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the thieno[3,2-D]pyrimidine intermediate.
Attachment of the Sulfanyl Group: This involves the reaction of the intermediate with a thiol reagent under mild conditions.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with cyclohexylamine and acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thieno[3,2-D]pyrimidine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound may exhibit interesting interactions with biological macromolecules, making it a candidate for studies in enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, the compound’s potential pharmacological properties can be explored. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 2-({3-Benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-cyclohexylacetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The thieno[3,2-D]pyrimidine core may mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The benzyl and cyclohexyl groups may enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-({3-Benzyl-4-oxo-3H,4H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-phenylacetamide
- 2-({3-Ethyl-4-oxo-3H,4H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-cyclohexylacetamide
Uniqueness
Compared to similar compounds, 2-({3-Benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-cyclohexylacetamide may offer unique advantages in terms of its binding properties and stability. The presence of the cyclohexyl group can influence its pharmacokinetic properties, potentially improving its efficacy and reducing side effects.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C21H25N3O2S2 |
|---|---|
分子量 |
415.6 g/mol |
IUPAC名 |
2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide |
InChI |
InChI=1S/C21H25N3O2S2/c25-18(22-16-9-5-2-6-10-16)14-28-21-23-17-11-12-27-19(17)20(26)24(21)13-15-7-3-1-4-8-15/h1,3-4,7-8,16H,2,5-6,9-14H2,(H,22,25) |
InChIキー |
FECJEEPLDUVEHK-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-methoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B11286760.png)
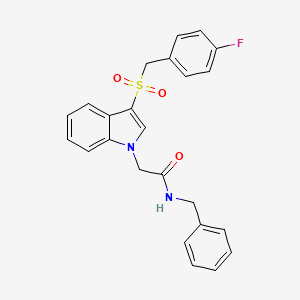
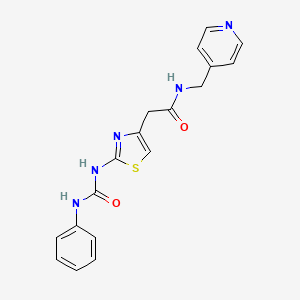
![3-(4-ethylphenyl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile](/img/structure/B11286768.png)
![N-benzyl-N-butyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11286772.png)
![N-(4-fluorophenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11286780.png)

![2-[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11286788.png)
![N-(3-methylphenyl)-2-{2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B11286800.png)
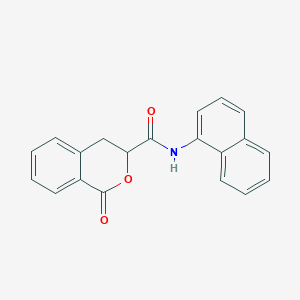
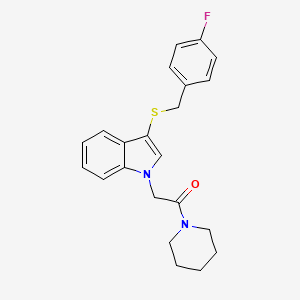
![2-[(4-Fluorophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11286827.png)
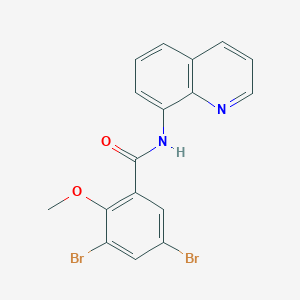
![3-(3-fluorophenyl)-2-[(2-methoxyethyl)amino]-8-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B11286835.png)
